

Procedures for handling beta-bromo hydroxylamine intermediates

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Compound of Interest

Compound Name: *N*-(2-bromocyclopentyl)hydroxylamine
CAS No.: 134409-56-6
Cat. No.: B158015

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Application Note: Technical Guide to the Handling, Stabilization, and Telescoping of

-Bromo Hydroxylamine Intermediates

Executive Summary & Mechanistic Context

-Bromo hydroxylamines (e.g.,

) are highly reactive, transient intermediates often encountered during the synthesis of

-hydroxyaziridines, isoxazolidines, or complex heterocyclic APIs. Due to the presence of a good leaving group (bromide)

to a nucleophilic nitrogen, these species possess a "hair-trigger" reactivity profile.

They are classified as High-Potency Genotoxic Impurities (PGIs) due to their alkylating potential and are prone to rapid, exothermic decomposition.

The Divergence Challenge: Upon formation, the intermediate faces a kinetic competition between three pathways:

- Cyclization: Intramolecular

displacement of bromide to form potentially explosive/toxic

-hydroxyaziridines (favored by base).

- Elimination: Loss of HBr to form oximes (favored by heat/Lewis acids).
- Decomposition: Radical fragmentation initiated by the weak N-O bond.

This guide details the "Cold-Telescoping" protocol, a method designed to generate, monitor, and consume these intermediates in situ without isolation, ensuring both operator safety and yield integrity.

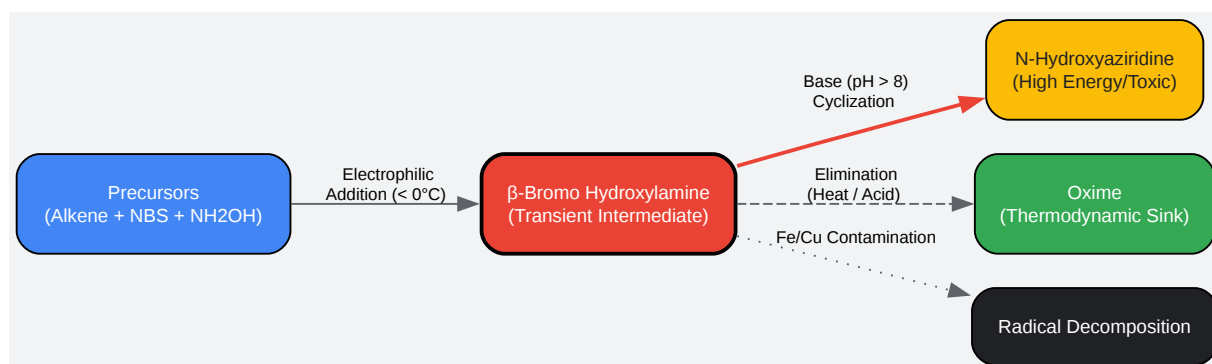
Safety & Hazard Mitigation (GTI Focus)

These compounds are direct-acting alkylating agents. Standard "Safebridge" protocols for Category 4 compounds apply.

Hazard Class	Risk Description	Mitigation Strategy
Genotoxicity	-halo amines can alkylate DNA.	Containment: Use isolators or continuous flow reactors. Destruction: Quench all waste with 1M NaOH/Thiosulfate to trigger complete hydrolysis/reduction.
Thermal	-O bond cleavage is exothermic (~150 kJ/mol).	Temp Control: Maintain . Dilution: Operate at <0.5 M concentration to prevent thermal runaway.
Chemical	Spontaneous cyclization to aziridines.	pH Control: Maintain pH < 6 during storage. Aziridine formation accelerates at pH > 8.

Chemical Dynamics Visualization

The following diagram illustrates the critical "decision point" for the intermediate. Control of pH and Temperature dictates the pathway.



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Caption: Kinetic divergence of

-bromo hydroxylamines. Base triggers cyclization; heat triggers elimination.

Detailed Protocol: Telescoped Synthesis

Objective: Generate a

-bromo hydroxylamine intermediate via alkene bromination and immediately convert it to an

-hydroxyaziridine or isoxazolidine derivative without isolation.

Reagents:

- Substrate: Styrene (Model alkene)
- Bromine Source:
 - Bromosuccinimide (NBS) - Recrystallized
- Nucleophile:

-Boc-Hydroxylamine or Hydroxylamine HCl

- Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous)

Step 1: Low-Temperature Generation

- Setup: Flame-dry a 3-neck round bottom flask. Equip with a nitrogen inlet, internal temperature probe, and addition funnel.
- Charge: Add Hydroxylamine HCl (1.1 equiv) and DCM. Cool to -15°C .
- Activation: Add Triethylamine (1.1 equiv) dropwise. Note: Exothermic. Ensure $T < -10^{\circ}\text{C}$. This generates the free hydroxylamine base in situ.
- Bromination: Add Styrene (1.0 equiv). Then, add NBS (1.05 equiv) portion-wise over 30 minutes.
 - Critical Parameter: Do not allow temperature to rise above -5°C . Higher temperatures promote immediate elimination to the oxime.
 - Observation: The mixture will turn slightly yellow/orange.

Step 2: Analytical Check (The "Cold Quench" Method)

Do not sample directly into room-temperature solvent.

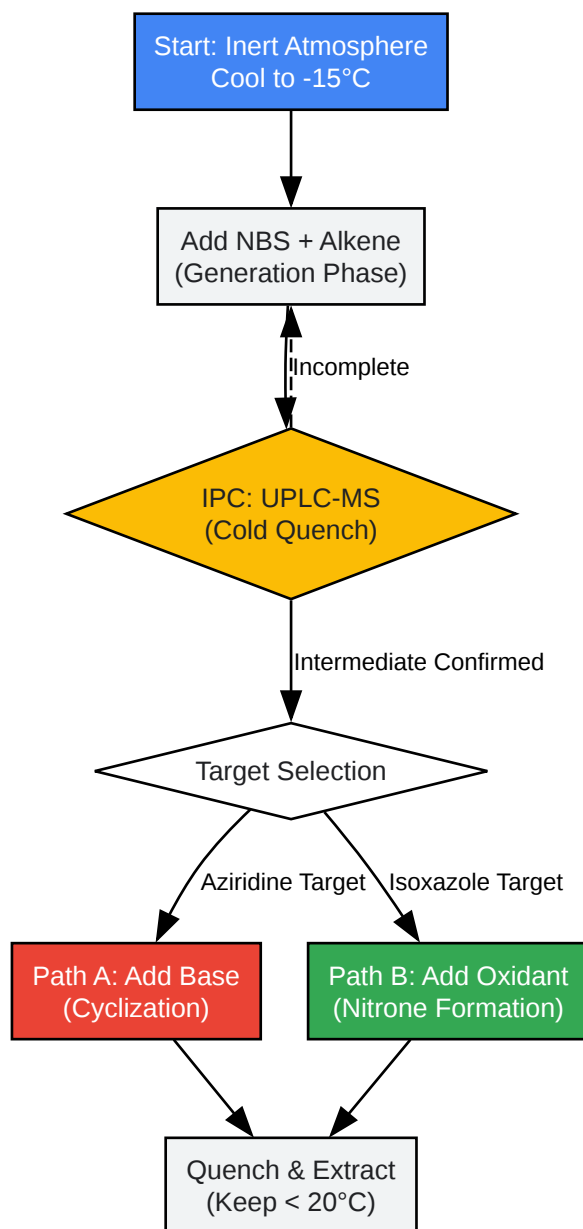
- Prepare a vial with 0.5 mL Acetonitrile pre-cooled to -20°C containing 0.1% Formic Acid (stabilizer).
- Withdraw 50 μL of reaction mixture and dilute immediately.
- Inject onto UPLC-MS (Column temp: 10°C).
 - Target: Mass $[\text{M}+\text{H}]^{+}$ corresponding to
 - Warning: If $[\text{M}-\text{HBr}]^{+}$ (Oxime) is observed $>5\%$, cool reactor further.

Step 3: Telescoping (The "Switch")

Choose Path A or Path B based on target molecule.

- Path A: Cyclization to N-Hydroxyaziridine
 - Maintain -10°C .
 - Add aqueous NaOH (2M, 2.0 equiv) or slurry rapidly.
 - Vigorous stirring is required (biphasic).
 - Monitor disappearance of the bromo-intermediate.
 - Safety: The product is now a strained ring. Keep in solution; do not concentrate to dryness.
- Path B: Nitron Formation (Oxidation)
 - Add mild oxidant (e.g., MnO_2 or IBX) directly to the cold mixture.
 - Allow to warm to 0°C .
 - This bypasses the aziridine hazard and yields the Nitron.

Process Workflow Diagram



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Caption: Operational workflow for handling beta-bromo hydroxylamine intermediates.

Troubleshooting & Critical Parameters

Observation	Root Cause	Corrective Action
High Oxime levels	Reaction temperature too high (> 0°C).	Cool to -20°C; Reduce NBS addition rate.
Low Conversion	"Wet" solvent (Hydroxylamine is nucleophilic but water competes).	Ensure anhydrous DCM/MeCN. Dry Hydroxylamine HCl salt before use.
Exotherm Spikes	Accumulation of NBS (induction period).	STOP FEED. Wait for color change (consumption of Br ₂ species) before resuming.
Unknown Impurity	-Bromination vs -Bromination.	Verify regioselectivity. -Boc protection prevents -reaction but requires deprotection.

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